

# NMR Chemical Shifts and Physical Properties of Diglyme-d14

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## Compound Focus: Diglyme-d14

CAS No.: 38086-00-9

Cat. No.: S881399

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The following tables consolidate the nuclear magnetic resonance (NMR) data and key physical characteristics of **Diglyme-d14**. The **coupling constants (J)** are reported in Hertz (Hz) [1] [2].

**Table 1: NMR Spectral Data**

Nucleus	Chemical Shift $\delta$ (ppm)	Multiplicity	Coupling Constant J (Hz)
$^1\text{H}$	3.49	Broad	-
$^1\text{H}$	3.40	Broad	-
$^1\text{H}$	3.22	Quintet	$\sim 1.5$ [2]
$^{13}\text{C}$	70.7	Quintet	21 [1] [2]
$^{13}\text{C}$	70.0	Quintet	21 [1] [2]
$^{13}\text{C}$	57.7	Quintet	21 [1] [2]

**Table 2: Physical and Chemical Properties**

Property	Value
Molecular Formula	C <sub>6</sub> D <sub>14</sub> O <sub>3</sub> [2]
Molecular Weight	148.26 g/mol [2]
Density (d <sub>4</sub> <sup>20</sup> )	0.95 [2]
Melting Point	-68 °C [1] [2]
Boiling Point	162 °C [1] [2]

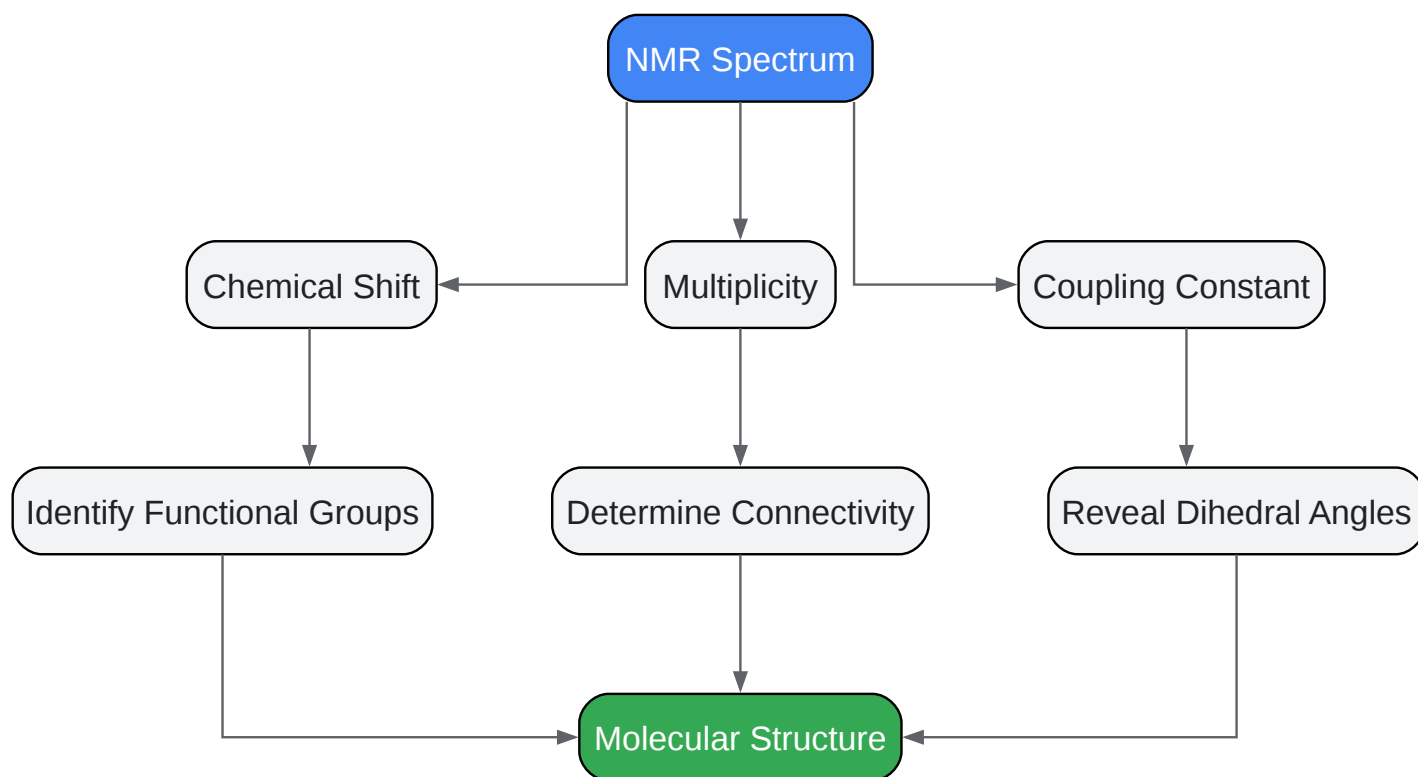
## Experimental Protocol for NMR Referencing

The provided NMR data was typically acquired under specific conditions [1]:

- **Spectrometer Calibration:** The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS), which is used as an internal standard at 0 ppm.
- **Sample Preparation:** The sample is prepared by dissolving the compound in the deuterated solvent of choice. It is common practice to add approximately 5% (volume/volume) of TMS directly to the solvent for internal referencing [1].
- **Data Acquisition:** Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR spectra were determined on spectrometers. Be aware that chemical shifts can be dependent on solute, concentration, and temperature [1].

## DOT Script for NMR Parameter Relationships

The following Graphviz diagram illustrates the logical relationship between an NMR spectrum, its key parameters, and their influence on data interpretation, which underpins the experimental protocol.



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A workflow diagram showing how key NMR parameters are used to determine molecular structure.

## A Guide to Using NMR Solvent Data

- **Interpreting Multiplicity and Coupling:** The broad (br) proton signals suggest overlapping patterns or exchange broadening [1]. The quintets in the carbon spectrum are a signature of coupling to two deuterium atoms.
- **Recognizing Data Limitations:** The chemical shifts, particularly for protons, can be dependent on the solute, its concentration, and the temperature [1]. The values in the table are excellent starting points, but treat them as references that may shift slightly in your specific experimental conditions.
- **Planning Advanced Experiments:** The provided data is for the solvent itself. When using **Diglyme-d14** in your research, remember that its NMR signals will appear as a known impurity pattern in your spectrum.

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## References

1. Deuterated NMR Solvent Table [web.stanford.edu]
2. Diethylene glycol dimethyl ether-d14 (diglyme-d14) [wissen.science-and-fun.de]

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